molecular formula C18H14ClFN2OS B2638411 2-(2-chloro-6-fluorophenyl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide CAS No. 2034596-31-9

2-(2-chloro-6-fluorophenyl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide

Cat. No. B2638411
CAS RN: 2034596-31-9
M. Wt: 360.83
InChI Key: YRCZMGOUWOBZTK-UHFFFAOYSA-N
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Description

2-(2-chloro-6-fluorophenyl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide, also known as CFTR corrector 3 or C3, is a small molecule compound that has been extensively studied for its potential use in treating cystic fibrosis (CF). CF is a genetic disorder that affects the respiratory, digestive, and reproductive systems, and is caused by mutations in the cystic fibrosis transmembrane conductance regulator (CFTR) gene. C3 is designed to correct the folding and trafficking defects of mutant CFTR proteins, which are the underlying cause of CF.

Scientific Research Applications

Thrombin Inhibition and Anticoagulant Potential

One notable application of compounds structurally related to the one involves their use as potent thrombin inhibitors. For instance, derivatives like 2-(2-Chloro-6-fluorophenyl)acetamides with specific substituents have been identified as potent thrombin inhibitors, showcasing significant potential in anticoagulant therapy. These compounds, with their precise inhibitory values, suggest a promising avenue for developing new therapeutic agents targeting thrombin to prevent blood clots (Lee et al., 2007).

Anti-inflammatory Applications

Another area of application is in the development of anti-inflammatory agents. Compounds with a chloro-fluorophenyl component have been synthesized and shown significant anti-inflammatory activity. This highlights their potential in the design of new anti-inflammatory medications, offering a novel mechanism of action to combat inflammation-related conditions (Sunder & Maleraju, 2013).

Metabolic Stability in Drug Development

Improving metabolic stability in drug candidates is a critical aspect of pharmaceutical development. Research into phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors has involved modifications to compounds similar to the one . By altering the heterocyclic components, researchers have successfully enhanced metabolic stability, a crucial step in developing effective and durable therapeutic agents (Stec et al., 2011).

Photovoltaic Efficiency and NLO Activities

Derivatives of the chloro-fluorophenyl acetamide class have been explored for their potential in photovoltaic applications and non-linear optical (NLO) activities. These studies focus on understanding the compounds' electronic properties and their interactions with light, aiming to utilize these materials in dye-sensitized solar cells (DSSCs) and other photovoltaic devices, demonstrating their versatility beyond pharmaceuticals (Mary et al., 2020).

properties

IUPAC Name

2-(2-chloro-6-fluorophenyl)-N-[(5-thiophen-2-ylpyridin-3-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClFN2OS/c19-15-3-1-4-16(20)14(15)8-18(23)22-10-12-7-13(11-21-9-12)17-5-2-6-24-17/h1-7,9,11H,8,10H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRCZMGOUWOBZTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CC(=O)NCC2=CC(=CN=C2)C3=CC=CS3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClFN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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